![molecular formula C11H12N2O B029250 N,N-dimethyl-1H-indole-2-carboxamide CAS No. 7511-14-0](/img/structure/B29250.png)
N,N-dimethyl-1H-indole-2-carboxamide
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Overview
Description
N,N-dimethyl-1H-indole-2-carboxamide is a chemical compound with the linear formula C11H12N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is the first indole derivative isolated from marine fungus .
Synthesis Analysis
The synthesis of N,N-dimethyl-1H-indole-2-carboxamide and its derivatives has been a subject of research. For instance, Onda et al. synthesized new compounds with the title of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives . Another study mentioned the oxidation of the carbaldehyde derivative to the carboxylic acid derivative using NaClO2 salt and NaH2PO4 buffer .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A, highlighting the potential of N,N-dimethyl-1H-indole-2-carboxamide in antiviral research .
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. This suggests that compounds like N,N-dimethyl-1H-indole-2-carboxamide could be valuable in the development of new anti-inflammatory agents .
Anticancer Applications
Indole compounds have been identified as potential anticancer agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer treatment research .
Antimicrobial Effects
The structural framework of indoles, including N,N-dimethyl-1H-indole-2-carboxamide, provides a basis for exploring antimicrobial activities. This could lead to the development of new antibiotics or antiseptic agents .
Antitubercular Activity
Research has indicated that indole derivatives can be effective against Mycobacterium tuberculosis. This opens up possibilities for N,N-dimethyl-1H-indole-2-carboxamide to be used in the treatment of tuberculosis .
Antioxidant Properties
Indoles are known to exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress. This property can be harnessed in various medical and cosmetic applications .
Mechanism of Action
Target of Action
N,N-dimethyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins , leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 188231 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the broad range of biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVIZFVTRRWODF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324181 |
Source
|
Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1H-indole-2-carboxamide | |
CAS RN |
7511-14-0 |
Source
|
Record name | NSC405973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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